molecular formula C18H22N2O2 B1320432 N-(5-Amino-2-methoxyphenyl)-4-(tert-butyl)-benzamide CAS No. 926212-83-1

N-(5-Amino-2-methoxyphenyl)-4-(tert-butyl)-benzamide

Cat. No. B1320432
M. Wt: 298.4 g/mol
InChI Key: LMPNIBXTCMXKQO-UHFFFAOYSA-N
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Description

The compound "N-(5-Amino-2-methoxyphenyl)-4-(tert-butyl)-benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. While the specific compound is not directly studied in the provided papers, similar benzamide derivatives have been synthesized and evaluated for various properties and activities, such as gastrokinetic activity , affinity for 5-HT4 receptors , and antioxidant properties . These studies contribute to the understanding of the structure-activity relationships and potential applications of benzamide derivatives.

Synthesis Analysis

The synthesis of benzamide derivatives often involves acylation reactions followed by various functional group transformations. For instance, the synthesis of N-tert-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, a related compound, was achieved with an 82% yield using N-tert-butoxycarbonyl-( rho-hydroxy)benzhydrylamine treated with sodium iodoacetate under alkaline conditions . Another example is the synthesis of N-(5-amino-2,4-diethoxyphenyl)benzamide from 2,4-diethoxy-5-nitroaniline through acylation and reduction reactions, with optimization of reaction conditions such as temperature, time, and reagent ratios . These methods highlight the versatility and adaptability of synthetic routes for benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, IR spectroscopy, NMR, and mass spectrometry. For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray single crystal diffraction and showed crystallization in a triclinic system . Similarly, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined from single crystal X-ray diffraction data, revealing a monoclinic space group . These structural analyses are crucial for understanding the conformation and potential interactions of the compounds.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which are essential for their functionalization and application. For instance, tert-butyl nitrite has been used as a reagent for the synthesis of N-nitrosoamides from N-alkyl amides and for the hydrolysis of N-methoxyamides to carboxylic acids . The reactivity and selectivity of these reactions are important for the development of new synthetic methodologies and the preparation of compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting points, and stability, are characterized using techniques like thermal analysis, IR spectroscopy, and NMR. Two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide were characterized, showing different thermal behaviors and stability profiles . These properties are significant for the formulation and application of these compounds in various fields.

Scientific Research Applications

Applications in Pharmacological Properties and Clinical Use

Metoclopramide, a compound with a somewhat related structure, is known for its use in gastro-intestinal diagnostics and treatment of various vomiting types and gastro-intestinal disorders. Its effects on the gastro-intestinal tract motility and its use in facilitating diagnostic procedures in radiology highlight the potential of structurally similar compounds in medical applications (Pinder et al., 2012).

Role in Synthesis of N-Heterocycles

Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, showcasing the potential application of similar compounds in asymmetric synthesis and production of structurally diverse pharmaceuticals and therapeutically relevant compounds (Philip et al., 2020).

Environmental and Toxicological Studies

Studies on synthetic phenolic antioxidants, including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and related derivatives, have been conducted to understand their occurrence, human exposure, and toxicity. These studies indicate the importance of assessing the environmental impact and safety of chemical compounds used in various industries (Liu & Mabury, 2020).

Biodegradation and Environmental Fate

The biodegradation and fate of compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater have been reviewed to understand the microbial degradation pathways and the impact of such compounds on environmental health. This highlights the ecological considerations necessary for the use and disposal of chemical compounds (Thornton et al., 2020).

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-4-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)13-7-5-12(6-8-13)17(21)20-15-11-14(19)9-10-16(15)22-4/h5-11H,19H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPNIBXTCMXKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methoxyphenyl)-4-(tert-butyl)-benzamide

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